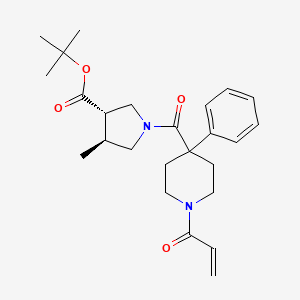

Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

: Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate is a synthetically-derived compound known for its complex structure and versatile reactivity. It features a tert-butyl ester group and several functional groups that confer interesting chemical behaviors.

Méthodes De Préparation

: Synthetic Routes and Reaction Conditions: One common synthetic route starts with the preparation of the piperidine derivative, which is then acylated using prop-2-enoyl chloride. The resulting intermediate undergoes further transformations, including the addition of pyrrolidine and the incorporation of the tert-butyl ester. Each step is carefully optimized for temperature, solvent, and catalysts to achieve high yields.

Industrial Production Methods: Industrially, the compound can be synthesized using flow chemistry techniques. This involves continuous-flow reactors that facilitate precise control over reaction conditions, enhancing safety and scalability. Optimization of each step to reduce by-products and enhance purity is critical.

Analyse Des Réactions Chimiques

: Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate:

Oxidation

: Can oxidize the prop-2-enoyl group under the influence of reagents like KMnO₄.

Reduction

: The compound can undergo reduction of the double bond, using agents like LiAlH₄.

Substitution

: Commonly involves reactions at the piperidine nitrogen or the ester group. Reagents such as alkyl halides are typical.

Applications De Recherche Scientifique

: In chemistry, this compound is used as an intermediate in synthesizing more complex molecules. In biology and medicine, it may serve as a model compound for studying enzyme interactions and drug metabolism. In industry, it is used in producing specialty chemicals and materials with specific properties, such as pharmaceuticals and agrochemicals.

Mécanisme D'action

: The compound acts by interacting with specific molecular targets, such as enzymes or receptors, potentially modifying their activity. The prop-2-enoyl group may engage in Michael addition reactions, while the piperidine and pyrrolidine moieties provide binding sites for biological macromolecules.

Comparaison Avec Des Composés Similaires

: Compared to similar compounds like N-benzylpiperidine derivatives, it offers unique structural elements that can influence its reactivity and interactions. This uniqueness is particularly valuable in designing compounds with targeted activities.

Hope that gives you a good understanding of this fascinating compound. What's next on the agenda?

Propriétés

IUPAC Name |

tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O4/c1-6-21(28)26-14-12-25(13-15-26,19-10-8-7-9-11-19)23(30)27-16-18(2)20(17-27)22(29)31-24(3,4)5/h6-11,18,20H,1,12-17H2,2-5H3/t18-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBIGIRVYQSYJW-UYAOXDASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC(C)(C)C)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC(C)(C)C)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.